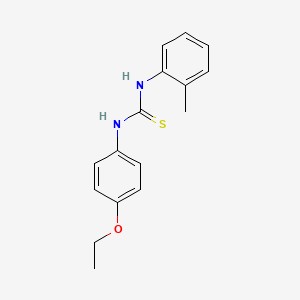
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea typically involves the reaction of 4-ethoxyaniline with 2-methylphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Synthetic Route:
- Dissolve 4-ethoxyaniline in ethanol.
- Add 2-methylphenyl isothiocyanate to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- Oxidation of the thiourea group can lead to the formation of sulfonyl derivatives.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction:
- Reduction of the compound can yield the corresponding amine derivatives.
- Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution:
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
- Reagents such as bromine or nitric acid can introduce substituents like bromine or nitro groups.
Major Products:
- Sulfonyl derivatives from oxidation.
- Amine derivatives from reduction.
- Substituted aromatic compounds from electrophilic substitution.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea has several applications in scientific research:
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
- Explored for its potential use in drug development, particularly as an anticancer agent.
- Evaluated for its ability to modulate biological pathways involved in inflammation and oxidative stress.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, leading to inhibition of enzyme activity. The compound’s aromatic rings allow for π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
Molecular Targets and Pathways:
- Inhibition of urease and other thiol-containing enzymes.
- Modulation of oxidative stress pathways by scavenging reactive oxygen species (ROS).
- Interaction with cellular receptors involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- 1-Phenyl-3-(2-methylphenyl)thiourea
- 1-(4-Methoxyphenyl)-3-(2-methylphenyl)thiourea
- 1-(4-Chlorophenyl)-3-(2-methylphenyl)thiourea
Uniqueness:
- The presence of the ethoxy group in 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea enhances its solubility and reactivity compared to other derivatives.
- The compound’s specific substitution pattern allows for unique interactions with biological targets, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-19-14-10-8-13(9-11-14)17-16(20)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAFAABUXXMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













